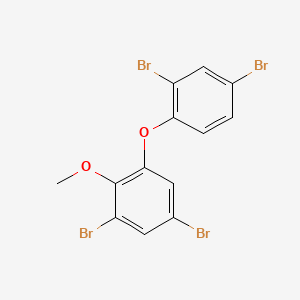

1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex brominated aromatic compounds, similar to 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene, often involves multi-step chemical reactions. These procedures may include bromination, methoxylation, and the creation of ether linkages. For instance, the polymerization of methoxybenzene derivatives has been studied, indicating methods that might apply to synthesizing related compounds (Lahti et al., 1994).

Molecular Structure Analysis

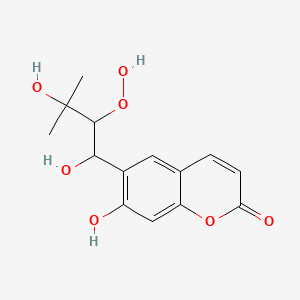

The molecular structure of compounds like 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene can be analyzed through methods such as gas-phase electron diffraction and quantum chemical calculations. Studies on methoxyphenols and dimethoxybenzenes reveal details about intermolecular and intramolecular hydrogen bonds, impacting the compound's stability and reactivity (Dorofeeva et al., 2009).

Chemical Reactions and Properties

Brominated aromatic compounds participate in a variety of chemical reactions, including electrophilic substitution and coupling reactions. Their bromine substituents make them versatile for further chemical modifications, such as nucleophilic substitutions, to introduce new functional groups. For example, the electrochemical reduction of similar compounds provides insight into the reactivity of brominated methoxyphenols (Peverly et al., 2014).

Applications De Recherche Scientifique

Thermochemistry and Hydrogen Bonding Studies

Methoxyphenols, including structures similar to 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene, have been studied for their thermochemical properties and hydrogen bonding capabilities. Varfolomeev et al. (2010) investigated methoxyphenols and dimethoxybenzenes, focusing on their thermochemical properties and the strength of their intermolecular and intramolecular hydrogen bonds, which are crucial in understanding the behavior of these compounds in various applications (Varfolomeev et al., 2010).

Biomass Proxy and Pyrolysis

Methoxyphenols are also significant as proxies for terrestrial biomass, as explored by Vane and Abbott (1999). Their research on methoxyphenols like 2-methoxyphenol (2-MOP) elucidates the chemical changes in lignin during hydrothermal alteration, which is relevant for understanding biomass conversion processes (Vane & Abbott, 1999).

Antioxidant Activity in Marine Algae

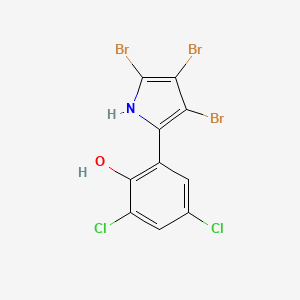

Li et al. (2011) identified the antioxidant activity of bromophenols in marine red algae, including compounds structurally related to 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene. These bromophenols exhibited potent activities, suggesting potential applications in preventing oxidative deterioration in food and other products (Li et al., 2011).

Electrochemical Reduction Studies

Peverly et al. (2014) explored the electrochemical reduction of methyl triclosan, a compound structurally related to 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene, highlighting its significance in understanding the environmental impacts and degradation pathways of such compounds (Peverly et al., 2014).

Organohalogen Studies in the Marine Troposphere

Führer and Ballschmiter (1998) investigated the presence of halogenated methoxybenzenes in the marine troposphere, providing insights into the biogenic and anthropogenic origins of these compounds. This research is crucial for understanding the environmental distribution and impact of halogenated organic compounds (Führer & Ballschmiter, 1998).

Catalytic Conversion in Biomass Lignin

Zhu et al. (2011) focused on the catalytic conversion of anisole, a compound related to methoxybenzenes, to gasoline-range molecules. This study is relevant for the development of new methods for converting biomass lignin into valuable products (Zhu et al., 2011).

Synthesis of Electronically Modified Polymers

Lahti et al. (1994) studied the polymerization of methoxybenzene derivatives, leading to the synthesis of electronically modified polymers. Such research is essential for the development of new materials with specific electronic properties (Lahti et al., 1994).

Propriétés

IUPAC Name |

1,5-dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br4O2/c1-18-13-10(17)5-8(15)6-12(13)19-11-3-2-7(14)4-9(11)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNCBGPDUILJTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)OC2=C(C=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579121 | |

| Record name | 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene | |

CAS RN |

96920-28-4 | |

| Record name | 1,5-Dibromo-3-(2,4-dibromophenoxy)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

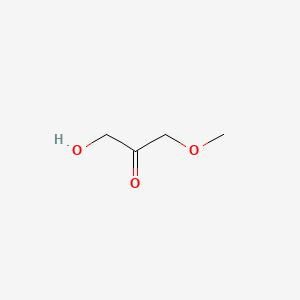

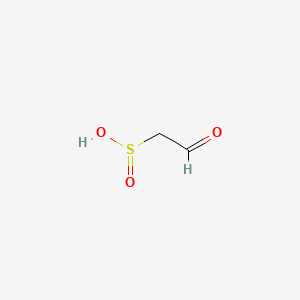

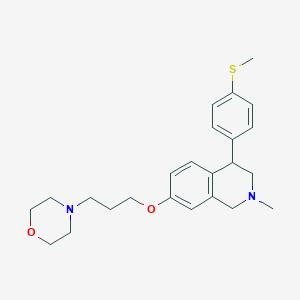

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-3-[[4-(2,3-dimethylphenyl)-1-piperazinyl]-oxomethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1255929.png)

![(2S)-2-[[[4-[(4-chloroanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]-6-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]hexanoic acid tert-butyl ester](/img/structure/B1255933.png)

![(4aR,5aS,8aR,13aS,15aS,15bR)-3-hydroxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B1255944.png)

![(R) 5-Bromo-N-[1-(4-fluoro-benzyl)-pyrrolidin-2-ylmethyl]-2,3-dimethoxy-benzamide](/img/structure/B1255947.png)